c-Kit-IN-3 (D-tartrate)
Description
c-KIT Receptor Structure and Ligand-Induced Activation Mechanism
The c-KIT receptor is a transmembrane protein characterized by an extracellular domain composed of five immunoglobulin-like (Ig-like) domains (D1-D5), a single transmembrane helix, a juxtamembrane region (JMR), and an intracellular kinase domain. wikipedia.orgnih.gov The activation of c-KIT is a highly regulated process initiated by the binding of its ligand, SCF.
The binding of the dimeric SCF molecule to the c-KIT receptor is the initial and essential step for its activation. physiology.orgnih.gov Each protomer of the SCF dimer interacts with the first three Ig-like domains (D1-D3) of a single c-KIT molecule. pnas.orgembopress.org This bivalent binding acts as a molecular bridge, bringing two c-KIT monomers into close proximity and inducing their dimerization. nih.govpnas.org This dimerization is the primary driving force for receptor activation. nih.gov
The SCF-induced dimerization triggers significant conformational changes in the c-KIT receptor. nih.gov While the D1-D3 domains remain relatively unchanged upon ligand binding, the membrane-proximal domains, D4 and D5, undergo reorientation. pnas.orgijbs.com This repositioning allows for homotypic interactions between the D4 and D5 domains of the adjacent receptor molecules. pnas.orgcore.ac.uk These interactions are crucial for the proper positioning of the intracellular kinase domains, facilitating a process called trans-autophosphorylation. pnas.orgplos.org
In its inactive state, the juxtamembrane (JM) region of c-KIT acts as an autoinhibitory domain, preventing the kinase from adopting an active conformation. nih.govphysiology.org Upon dimerization, the kinase domains phosphorylate each other on specific tyrosine residues. nih.gov The initial phosphorylation events occur on tyrosine residues within the JM domain, causing it to be displaced and relieving the autoinhibition. nih.govnih.gov This is followed by the phosphorylation of tyrosine residues in the activation loop, which locks the kinase domain in a stable, active conformation. plos.orgnih.gov This fully activated state allows for the subsequent phosphorylation of downstream signaling molecules, initiating intracellular signaling cascades. physiology.org
The homotypic interactions between the D4 and D5 domains are critical for stabilizing the dimerized c-KIT receptor and are essential for its activation. pnas.orgcore.ac.uk Structural studies have revealed the specific molecular contacts that mediate these interactions. The D4-D4 interaction is primarily maintained by a pair of salt bridges formed between an arginine residue (Arg381) on one protomer and a glutamic acid residue (Glu386) on the other. pnas.org Point mutations in these residues have been shown to compromise c-KIT activation. ijbs.com
The D5-D5 interactions are also crucial for the stability of the activated dimer. pnas.orgpnas.org Oncogenic mutations are frequently found in the D5-D5 interface, highlighting the importance of this region in regulating receptor activity. core.ac.uk The flexibility in the hinge regions connecting D3 to D4 and D4 to D5 allows for the necessary conformational changes that bring these domains into close contact. pnas.org These lateral interactions between the membrane-proximal domains are thought to create a "zipper-like" mechanism that properly orients the transmembrane and cytoplasmic domains for efficient signal transduction. pnas.org
Physiological Roles of c-KIT in Cellular Processes
The signaling pathways activated by c-KIT are fundamental to a variety of normal physiological processes, underscoring the importance of tightly regulating its activity.
The c-KIT signaling network is a master regulator of cell fate, influencing proliferation, differentiation, and survival in a cell-type-specific manner. nih.govfrontiersin.org Its functions are particularly prominent in:
Hematopoiesis: c-KIT is expressed on hematopoietic stem cells and is essential for their self-renewal and differentiation into various blood cell lineages. nih.govathenaeumpub.com Loss-of-function mutations in the c-Kit gene in mice lead to severe anemia and are embryonically lethal. nih.govathenaeumpub.com
Melanogenesis: The migration, proliferation, and survival of melanocytes, the pigment-producing cells, are dependent on c-KIT signaling. nih.gov Genetic defects in c-KIT can result in piebaldism, a condition characterized by patches of unpigmented skin and hair. nih.gov
Gametogenesis: c-KIT plays a critical role in both male and female fertility, regulating processes such as oogenesis and spermatogenesis. nih.gov
Gastrointestinal Motility: Interstitial cells of Cajal, which are c-KIT positive, are the pacemaker cells of the gut, controlling peristalsis. nih.gov
Stem Cell Maintenance: Beyond the bone marrow, c-KIT is expressed by stem cells in various organs, including the heart and liver, suggesting a role in tissue homeostasis and regeneration. nih.gov
The diverse and critical roles of c-KIT in normal physiology highlight why aberrant c-KIT signaling can have such profound pathological consequences, making it a key target for the development of specific inhibitors like c-Kit-IN-3 (D-tartrate).
Involvement in Hematopoiesis and Mast Cell Development
Pathological Implications of c-KIT Dysregulation
Dysregulation of c-KIT signaling, either through mutations or overexpression, is implicated in various diseases, most notably cancer and certain inflammatory disorders.
Activating mutations in the c-KIT gene can lead to its constitutive, ligand-independent activation, driving uncontrolled cell proliferation and survival, which are hallmarks of cancer. nih.gov Such oncogenic mutations are frequently found in several types of malignancies.
Notably, c-KIT mutations are a primary driver in the majority of gastrointestinal stromal tumors (GISTs). dovepress.com These mutations often occur in specific exons of the c-KIT gene, leading to its constant activation. Dysregulated c-KIT is also implicated in other cancers, including certain types of acute myeloid leukemia (AML), melanoma, and mast cell leukemia. dovepress.comnih.govnih.govdovepress.com In these cancers, c-KIT can be overexpressed or harbor activating mutations that contribute to tumor development and progression. bjbms.orgwikipedia.org
| Malignancy | Role of c-KIT |
| Gastrointestinal Stromal Tumors (GISTs) | Primary oncogenic driver, with activating mutations in up to 85% of cases. dovepress.com |
| Acute Myeloid Leukemia (AML) | Expressed on blast cells; mutations and overexpression can contribute to disease. dovepress.comnih.gov |
| Melanoma | Activating mutations are found in a subset of melanomas, particularly mucosal and acral melanomas. dovepress.comum.es |
| Mastocytosis/Mast Cell Leukemia | Activating mutations, such as the D816V mutation, lead to uncontrolled mast cell proliferation. ashpublications.orgnih.govbohrium.com |
Beyond cancer, the c-KIT pathway is also involved in inflammatory and autoimmune conditions. Mast cells, which are heavily reliant on c-KIT signaling, are key players in the inflammatory response. nih.gov Dysregulation of mast cell activity due to altered c-KIT signaling can contribute to the pathogenesis of various inflammatory diseases. stanford.edu For instance, an increase in c-kit–positive mast cells has been observed in the remodeled blood vessels in pulmonary arterial hypertension. ahajournals.org Inhibition of c-KIT has been suggested as a potential therapeutic strategy for inflammatory conditions where mast cells are implicated. stanford.edu
Oncogenic Mutations and Overexpression in Malignancies
Overview of Tyrosine Kinase Inhibitors as Targeted Therapeutics
Tyrosine kinase inhibitors (TKIs) are a cornerstone of targeted cancer therapy. lls.org Unlike traditional chemotherapy that affects all rapidly dividing cells, TKIs are designed to block the specific tyrosine kinases that are driving the growth of cancer cells. cancerresearchuk.orgclevelandclinic.org By targeting these molecular drivers, TKIs can induce cancer cell death with potentially less damage to normal cells. lls.org
These inhibitors typically work by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase, thereby preventing the phosphorylation events that activate downstream signaling pathways. The success of the first TKI, imatinib (B729), in treating chronic myeloid leukemia and GISTs spurred the development of a wide array of other TKIs targeting various kinases, including c-KIT. dovepress.comlls.org
Introduction of c-Kit-IN-3 (D-tartrate) as a Selective c-KIT Kinase Inhibitor
c-Kit-IN-3 (D-tartrate) is a potent and selective small-molecule inhibitor of the c-KIT kinase. bioscience.co.ukdcchemicals.com It has been developed to target both the wild-type c-KIT and certain mutant forms of the kinase that are resistant to other inhibitors. bioscience.co.uknordicbiosite.com
Research has demonstrated the efficacy of c-Kit-IN-3 in preclinical models. It exhibits potent inhibitory activity against the wild-type c-KIT and the T670I mutant, a mutation that can confer resistance to some TKIs. bioscience.co.uknordicbiosite.com Studies have shown that c-Kit-IN-3 can induce apoptosis (programmed cell death) and arrest the cell cycle in GIST cell lines. targetmol.com It achieves this by blocking the autophosphorylation of c-KIT and inhibiting downstream signaling pathways such as the AKT and MAPK pathways. targetmol.com
The selectivity profile of c-Kit-IN-3 shows that while it is highly potent against c-KIT, it also has activity against other related kinases such as CSF1R and PDGFRα. targetmol.com This profile is important for understanding its broader biological effects and potential therapeutic applications.
| Compound | Target(s) | IC50 (nM) |
| c-Kit-IN-3 | c-KIT (wild-type) | 4 bioscience.co.ukdcchemicals.com |
| c-Kit-IN-3 | c-KIT (T670I mutant) | 8 bioscience.co.uknordicbiosite.com |
| c-Kit-IN-3 | CSF1R | 18 targetmol.com |
| c-Kit-IN-3 | PDGFRα | 25 targetmol.com |
| c-Kit-IN-3 | RET | 34 targetmol.com |
| c-Kit-IN-3 | PDGFRβ | 97 targetmol.com |
| c-Kit-IN-3 | FLT4 | 121 targetmol.com |
| c-Kit-IN-3 | DDR1 | 135 targetmol.com |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
The development of selective inhibitors like c-Kit-IN-3 (D-tartrate) represents a significant advancement in the pursuit of more effective and personalized treatments for cancers and other diseases driven by c-KIT dysregulation.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H26ClF3N2O10 |
|---|---|
Molecular Weight |
667.0 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
InChI Key |
WPLXVFQLVREXNR-WUUYCOTASA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Molecular Pharmacology and Specificity of C Kit in 3 D Tartrate
c-KIT Kinase Inhibition Profile
The inhibitory activity of c-Kit-IN-3 (D-tartrate) has been evaluated against both the normal wild-type (wt) c-KIT and its mutated forms.
Potency Against Wild-Type c-KIT (c-KIT wt)
c-Kit-IN-3 (D-tartrate) demonstrates potent inhibition of wild-type c-KIT, with a reported half-maximal inhibitory concentration (IC50) of 4 nM. targetmol.comdcchemicals.comnordicbiosite.comtargetmol.com
Activity Against c-KIT Mutants (e.g., T670I)
A significant feature of c-Kit-IN-3 (D-tartrate) is its effectiveness against c-KIT mutants that confer resistance to other inhibitors. mdpi.com Notably, it is potent against the T670I "gatekeeper" mutation, which is a common mechanism of acquired resistance to imatinib (B729). aacrjournals.orgthieme-connect.de c-Kit-IN-3 (D-tartrate) shows an IC50 of 8 nM against the c-KIT T670I mutant. targetmol.comdcchemicals.comnordicbiosite.comtargetmol.com
Inhibitory Activity of c-Kit-IN-3 (D-tartrate)
| Target | IC50 (nM) |
| c-KIT wt | 4 targetmol.comdcchemicals.comnordicbiosite.comtargetmol.com |
| c-KIT T670I | 8 targetmol.comdcchemicals.comnordicbiosite.comtargetmol.com |
Kinase Selectivity Spectrum Against Off-Target Kinases
The development of selective kinase inhibitors is crucial to minimize off-target effects. c-Kit-IN-3 was designed for high selectivity for c-KIT over other kinases. For instance, a related compound, c-Kit-IN-5, demonstrated over 200-fold selectivity for c-Kit compared to KDR, p38, Lck, and Src. glpbio.com This high selectivity is a key characteristic aimed at improving the therapeutic window compared to multi-kinase inhibitors.
The inhibitory profile of c-Kit-IN-3 (D-tartrate) distinguishes it from other tyrosine kinase inhibitors (TKIs) that also target c-KIT.
Imatinib is a first-line treatment for tumors with c-KIT mutations, but its effectiveness is limited by both primary and secondary resistance, particularly due to mutations like T670I. mdpi.comaacrjournals.orgthieme-connect.de Imatinib binds to the ATP-binding site of c-KIT, inhibiting its activity. scbt.comdovepress.com
Dasatinib (B193332) is a more potent c-KIT inhibitor than imatinib, with an IC50 of 1.4 nM against wild-type c-KIT. ashpublications.org It also binds to the ATP-binding site. scbt.com However, like other potent c-Kit inhibitors, it can be associated with myelosuppression. nih.govhaematologica.org
Sorafenib has negligible activity against c-Kit and is a potent inhibitor of other kinases like FLT3. nih.govhaematologica.org It has been shown to be effective against certain imatinib-resistant mutations, but not the T670I gatekeeper mutation. aacrjournals.org
Comparative IC50 Values of Various TKIs Against Wild-Type c-KIT
| Inhibitor | c-KIT IC50 (nM) |
| Dasatinib | 1.4 ashpublications.org |
| Pazopanib | 7.5 ashpublications.org |
| Quizartinib | 35 ashpublications.org |
| Crenolanib | 65 ashpublications.org |
| Imatinib | 122 ashpublications.org |
| Sorafenib | 395 ashpublications.org |
Binding Interactions with the c-KIT Kinase Domain
The binding mode of an inhibitor to the c-KIT kinase domain is fundamental to its mechanism of action. Type II inhibitors, for example, bind to the inactive "DFG-out" conformation of the kinase. mdpi.com This involves interactions with the ATP-binding pocket and often extends into an adjacent hydrophobic pocket created by the inactive conformation. Some inhibitors, like PLX647, interact with the autoinhibitory juxtamembrane domain. pnas.orgpnas.org This differs from inhibitors like imatinib, which can displace this domain. pnas.org The ability of c-Kit-IN-3 to inhibit the T670I mutant suggests a binding mode that can accommodate this structural change at the gatekeeper position, a feat not achieved by inhibitors like imatinib. aacrjournals.orgthieme-connect.de
Impact on c-KIT Receptor Conformation and Catalytic Activity
The binding of an inhibitor to the c-KIT kinase domain locks the receptor in a specific, typically inactive, conformation. plos.org Under normal conditions, the binding of the ligand, stem cell factor (SCF), induces dimerization and a conformational change that activates the kinase domain. nih.govnih.gov Activating mutations can cause the kinase to be constitutively active, independent of ligand binding. plos.org By binding to the kinase domain, c-Kit-IN-3 prevents the necessary conformational changes for catalytic activity, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival. bjbms.orgnih.gov The stabilization of an inactive conformation is a key mechanism for kinase inhibitors. thieme-connect.de
Cellular and Biochemical Mechanisms of Action of C Kit in 3 D Tartrate
Modulation of c-KIT Downstream Signaling Pathways
Activation of the c-KIT receptor by its ligand, stem cell factor (SCF), triggers a cascade of intracellular signaling events that are crucial for various cellular processes. nih.govnih.gov These pathways include the Ras/ERK, PI3K/AKT, PLC-γ, Src kinase, and JAK/STAT pathways. nih.govnih.gov c-Kit-IN-3 (D-tartrate) is designed to interfere with these signaling cascades by inhibiting the kinase activity of c-KIT.
Inhibition of Ras/ERK Pathway Activation
The Ras/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that primarily regulates cell proliferation and gene transcription. nih.govwikipedia.org Upon c-KIT activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. nih.govnih.gov Inhibition of c-KIT by compounds like c-Kit-IN-3 is expected to block this pathway, thereby impeding uncontrolled cell growth. In hematopoietic progenitor and stem cell lines, the activation of the MAP kinase pathway by c-Kit has been shown to be dependent on PI-3 kinase. nih.gov
Influence on PI3K/AKT Signaling Cascade
The PI3K/AKT pathway is central to promoting cell survival and inhibiting apoptosis (programmed cell death). nih.govdovepress.com Activated c-KIT recruits the p85 subunit of PI3K, either directly or indirectly, initiating a signaling cascade that results in the activation of AKT. nih.gov AKT, in turn, phosphorylates various downstream targets that regulate cell survival. xiahepublishing.com By inhibiting c-KIT, c-Kit-IN-3 (D-tartrate) is anticipated to suppress the anti-apoptotic signals mediated by the PI3K/AKT pathway. This pathway is considered essential for the inhibition of apoptosis by c-Kit. dovepress.com
Interplay with JAK/STAT Signaling Components
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another signaling route activated by c-KIT. nih.govnih.gov This pathway plays a role in cell proliferation, differentiation, and apoptosis. nih.gov c-KIT activation can lead to the phosphorylation and activation of JAKs, which in turn phosphorylate STAT proteins. nih.gov These activated STATs then translocate to the nucleus to regulate gene expression. nih.gov While the direct effects of c-Kit-IN-3 (D-tartrate) on this pathway are not extensively detailed in the provided context, inhibition of the upstream c-KIT receptor would logically lead to the downregulation of JAK/STAT signaling.
Cellular Responses Induced by c-Kit-IN-3 (D-tartrate)
The modulation of the aforementioned signaling pathways by c-Kit-IN-3 (D-tartrate) culminates in specific cellular responses, primarily affecting cell proliferation and survival.
Effects on Cell Proliferation and Programmed Cell Death Induction
A primary consequence of inhibiting the c-KIT signaling network is the suppression of cell proliferation. medsci.orgnih.gov By blocking the pro-proliferative signals from pathways like Ras/ERK and JAK/STAT, c-Kit-IN-3 (D-tartrate) is expected to halt the cell cycle. dovepress.commedsci.org For instance, inhibition of c-KIT activity has been shown to induce G0/G1 phase arrest in certain cancer cells. medsci.org
Furthermore, the inhibition of the PI3K/AKT pathway, a key survival pathway, leads to the induction of programmed cell death, or apoptosis. dovepress.comnih.govnih.gov By preventing the anti-apoptotic signals, c-Kit-IN-3 (D-tartrate) can shift the cellular balance towards apoptosis. This effect is crucial in the context of diseases characterized by excessive cell survival and proliferation.
Table 1: Summary of c-KIT Downstream Signaling Pathways and Cellular Responses to Inhibition
| Signaling Pathway | Key Functions | Effect of c-KIT Inhibition |
|---|---|---|
| Ras/ERK | Cell proliferation, gene transcription nih.govwikipedia.org | Inhibition of proliferation medsci.org |
| PI3K/AKT | Cell survival, inhibition of apoptosis nih.govdovepress.com | Induction of apoptosis dovepress.comnih.gov |
| PLC-γ | Cellular proliferation, apoptosis nih.gov | Disruption of proliferation and survival signals |
| Src Kinase | Survival, chemotaxis, proliferation dovepress.comreactome.org | Inhibition of survival and proliferation dovepress.com |
| JAK/STAT | Cell proliferation, differentiation, apoptosis nih.gov | Downregulation of proliferative and survival signals |
Impact on Cellular Differentiation Processes
The c-Kit signaling pathway is integral to the differentiation of multiple cell lineages, and its inhibition by compounds such as c-Kit-IN-3 (D-tartrate) can significantly alter these developmental processes. Research has demonstrated that c-Kit is essential for the commitment and differentiation of hematopoietic progenitors into various mature cells. For instance, the differentiation of hematopoietic stem cells into dendritic cells is critically dependent on c-Kit signaling, in conjunction with other factors like GM-CSF and TNF-α. medicaljournals.se Inhibition of c-Kit would, therefore, be expected to impair the generation of these crucial immune cells from their progenitors.
Furthermore, c-Kit plays a decisive role in early T cell development. frontiersin.org Following Notch signaling, which directs progenitors toward a T cell fate, c-Kit expression is rapidly upregulated. frontiersin.org Studies using pharmacological inhibitors have shown that this c-Kit signaling is strictly required for the Notch-induced differentiation of progenitor cells into the T cell lineage. frontiersin.org Consequently, blocking this pathway with an inhibitor like c-Kit-IN-3 (D-tartrate) would likely arrest T cell development at an early stage. frontiersin.org The influence of c-Kit extends to other tissues as well, with evidence showing its involvement in the differentiation of pancreatic cells and skeletal progenitors, highlighting the broad impact of c-Kit inhibition on cellular maturation and specialization. nih.govgwu.edu
| Cell Lineage | Role of c-Kit in Differentiation | Anticipated Effect of c-Kit-IN-3 (D-tartrate) |
| Hematopoietic Progenitors | Essential for differentiation into multiple lineages, including dendritic cells. medicaljournals.se | Impaired generation of mature hematopoietic cells. |
| T-Cell Progenitors | Required for Notch-induced commitment to the T-cell developmental pathway. frontiersin.org | Arrest of early T-cell development. frontiersin.org |
| Skeletal Progenitors | Expressed by fetal skeletal progenitors, contributing to osteoblast formation. nih.gov | Impaired bone formation during development and injury repair. nih.gov |
| Pancreatic Cells | Regulates differentiation into insulin- and glucagon-producing cells. gwu.edu | Altered endocrine cell differentiation. gwu.edu |
Modulation of Cell Migration and Chemotaxis
The c-Kit receptor and its ligand, SCF, are key players in directing cell migration and chemotaxis, which are fundamental processes in development, immune response, and tissue repair. oup.comgoogle.com SCF acts as a potent chemoattractant, creating a chemical gradient that guides cells expressing the c-Kit receptor. oup.comnih.gov This mechanism is particularly crucial for mast cells, which accumulate at sites of inflammation and immune reactions by migrating toward an SCF source. nih.gov
Research has shown that c-Kit is essential for the proper interaction of hematopoietic stem and progenitor cells (HSPCs) with their niche in the bone marrow. um.es In vitro assays have demonstrated that c-Kit deficiency leads to severe defects in the migration and adhesion of these progenitor cells. um.es The activation of c-Kit is required for the migration of HSPCs toward niche cells, a process vital for maintaining hematopoiesis. um.es
Given this critical role, the inhibition of c-Kit by c-Kit-IN-3 (D-tartrate) is expected to significantly disrupt cell migration and chemotaxis. By blocking the receptor's ability to transduce signals upon SCF binding, the inhibitor would effectively render cells "blind" to the SCF gradient, thereby inhibiting their directional movement. This has been observed in various experimental models where blocking c-Kit signaling impairs the chemotactic response of different cell types.
| Cell Type | Role of c-Kit in Migration/Chemotaxis | Reference |
|---|---|---|
| Mast Cells | SCF acts as a potent chemoattractant, stimulating directional motility. | nih.gov |
| Hematopoietic Stem/Progenitor Cells (HSPCs) | Required for migration and adhesion to niche cells. | um.es |
| Melanoblasts | Essential for migration from the neural crest to the epidermis during development. | um.esresearchgate.net |
| Liver Progenitor Cells | SCF/c-Kit signaling is linked to cell migration during liver regeneration and fibrosis. | google.com |
Investigation in Specific Cell Lineages
The development, proliferation, survival, and activation of mast cells are fundamentally regulated by the SCF/c-Kit signaling pathway. frontiersin.orgresearchgate.net Mast cells, which are key effector cells in allergic reactions and innate immunity, express high levels of the c-Kit receptor on their surface. frontiersin.orgmdpi.com The binding of SCF to c-Kit is a primary trigger for mast cell degranulation and the release of a host of pro-inflammatory mediators, including histamine, tryptase, proteases, and cytokines. researchgate.netmdpi.com
The c-Kit receptor is considered a hallmark of hematopoietic stem and progenitor cells (HSPCs). nih.gov Its expression is critical for the maintenance and function of the entire hematopoietic system. researchgate.netnih.gov The interaction between SCF, often expressed by stromal cells in the bone marrow niche, and c-Kit on HSPCs is essential for the survival, self-renewal, and long-term maintenance of these primitive cells. um.esresearchgate.net
Studies using antagonistic antibodies to block c-Kit function in vivo have provided direct evidence of its indispensable role. researchgate.netnih.gov Such interventions lead to a rapid disappearance of almost all hematopoietic progenitor cells from the bone marrow, ultimately resulting in the failure of both myeloid and erythroid cell production. researchgate.netnih.gov Removal of c-Kit-positive cells from bone marrow preparations eliminates the progenitors that respond to crucial growth factors like IL-3 and GM-CSF. researchgate.netnih.gov
Therefore, a pharmacological inhibitor like c-Kit-IN-3 (D-tartrate) would be predicted to profoundly disrupt hematopoiesis. By blocking c-Kit signaling, the inhibitor would interfere with the fundamental mechanisms that sustain the HSPC pool, leading to a reduction in their self-renewal and promoting their apoptosis. This disruption of progenitor cell function would consequently inhibit the production of all mature blood cell lineages. um.esresearchgate.net
The c-Kit signaling pathway plays a multifaceted and critical role in melanocyte biology, influencing their development, migration, survival, and pigmentation. researchgate.netnih.gov During embryonic development, the migration of melanocyte precursors (melanoblasts) from the neural crest to the epidermis is dependent on the SCF/c-Kit axis. um.esresearchgate.net Inhibition of this pathway is known to cause hypopigmentation, demonstrating its essential role in establishing the melanocyte population. nih.gov
An intriguing aspect of melanocyte signaling is the functional link between the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor, and the c-Kit receptor tyrosine kinase. oup.comnih.gov Upon stimulation by α-melanocyte-stimulating hormone (α-MSH), MC1R can transactivate the c-Kit receptor. oup.comnih.gov This transactivation leads to the activation of the ERK/MAPK pathway, which is involved in regulating the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte gene expression. nih.govspandidos-publications.comnih.gov This interaction demonstrates a sophisticated signaling crosstalk where a GPCR leverages a tyrosine kinase receptor pathway to elicit cellular responses. nih.gov
Therefore, an inhibitor like c-Kit-IN-3 (D-tartrate) would not only block the direct effects of SCF but could also interfere with signaling downstream of MC1R activation. By preventing the transactivation of c-Kit, the inhibitor could attenuate α-MSH-induced ERK activation, thereby impacting melanogenesis and other melanocyte functions regulated by this pathway. nih.govnih.gov This makes c-Kit a central node in melanocyte signaling, integrating inputs from both SCF and melanocortins.
Structure Activity Relationship Sar and Computational Studies of C Kit in 3 D Tartrate
Rational Drug Design Approaches for c-KIT Inhibitors
Rational drug design for c-KIT inhibitors leverages the structural and mechanistic understanding of the kinase to develop new therapeutic agents. jyi.orgnih.govnih.gov This approach can be broadly categorized into ligand-based and structure-based methods, both of which have been successfully applied to discover novel c-KIT inhibitors. nih.gov
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design focuses on the analysis of compounds known to interact with a target. These methods are particularly useful when the three-dimensional structure of the target is unknown. Key LBDD methodologies include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. sciencerepository.org
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by the c-KIT receptor and elicit a biological response. sciencerepository.orgnih.gov These models are built using a set of known active inhibitors and can be used to screen large compound libraries for new potential inhibitors. nih.gov
QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com By understanding which properties contribute positively or negatively to the inhibitory activity, researchers can prioritize the synthesis of more potent analogs. tandfonline.com
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design relies on the known three-dimensional structure of the c-KIT receptor, typically obtained through X-ray crystallography. aacrjournals.orgnih.gov This approach allows for the direct visualization of how inhibitors bind to the active site of the kinase. aacrjournals.org
Molecular docking is a primary SBDD technique where computational algorithms predict the preferred orientation of a ligand when bound to the receptor. samipubco.com This allows for the assessment of binding affinity and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netmdpi.com By analyzing these interactions, medicinal chemists can design modifications to existing inhibitors to improve their potency and selectivity. aacrjournals.org In-silico screening of compound libraries using docking procedures has been a fruitful strategy for identifying novel c-KIT inhibitor cores. aacrjournals.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational technique that correlates the biological activity of a set of compounds with their physicochemical properties. iupac.org For c-KIT inhibitors, QSAR models are invaluable for predicting the potency of new chemical entities and guiding lead optimization. nih.govmdpi.com
Three-Dimensional QSAR (3D-QSAR) Model Development and Validation
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. mdpi.comtandfonline.com These models generate contour maps that highlight regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. mdpi.com
The development of a robust 3D-QSAR model involves several steps:
Data Set Selection: A diverse set of c-KIT inhibitors with a wide range of biological activities is chosen. sciencerepository.org
Molecular Alignment: The compounds in the dataset are aligned based on a common scaffold or a pharmacophore model. tandfonline.com
Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) are used to generate the QSAR model. acs.org The model's predictive power is then rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds not used in model generation. nih.govunipa.itsciepub.com For instance, a 3D-QSAR model developed for indolin-2-one based c-KIT inhibitors showed good statistical significance with a Q² of 0.7832 and an R² of 0.9378. nih.gov Another study on pyrazolopyridine derivatives also yielded robust CoMFA and CoMSIA models for both c-KIT and PDGFRα. mdpi.com
| Model Type | Training Set (R²) | Test Set (Q²) | Reference |
|---|---|---|---|
| ADHRR.24 (Indolin-2-one scaffold) | 0.9378 | 0.7832 | nih.gov |
| ADHRR.16 | 0.8674 | 0.7432 | ejbps.com |
| ADHRR.21 | 0.8764 | 0.7432 | sciencerepository.org |
| Rhodanine derivatives | 0.9606 | 0.955 | sciepub.com |
| Pyrazolopyridine derivatives (CoMFA) | - | 0.59 | mdpi.com |
| Pyrazolopyridine derivatives (CoMSIA) | - | 0.58 | mdpi.com |
Pharmacophore Modeling for Active Ligand Features
Pharmacophore modeling is a powerful ligand-based approach that identifies the essential steric and electronic features required for a ligand to bind to the c-KIT receptor. nih.govsciencerepository.org These models serve as 3D queries for virtual screening of compound databases to find novel scaffolds. nih.gov
A typical pharmacophore model for a c-KIT inhibitor might include features such as:
Hydrogen bond acceptors and donors
Aromatic rings
Hydrophobic groups
For example, a pharmacophore model developed from a series of indolin-2-one derivatives identified two aromatic rings, one hydrophobic group, one hydrogen bond acceptor, and one hydrogen bond donor as key features. sciencerepository.org Another study on c-KIT inhibitors generated a four-featured pharmacophore model consisting of one hydrogen bond acceptor, one hydrophobic point, and two aromatic rings. nih.gov These models can then be used to align molecules for 3D-QSAR studies and to guide the design of new inhibitors with improved binding characteristics. unipa.itsciencerepository.org
Molecular Docking Simulations with c-KIT Receptor Structures
Molecular docking simulations are a cornerstone of structure-based drug design, providing insights into the binding mode and affinity of potential inhibitors within the c-KIT active site. researchgate.netsamipubco.com These simulations require the 3D structure of the c-KIT protein, often obtained from the Protein Data Bank (PDB). nih.gov
The process involves placing a ligand into the binding site of the receptor and calculating the binding energy for different conformations and orientations. The results can reveal crucial interactions between the inhibitor and key amino acid residues in the c-KIT binding pocket. For instance, docking studies have shown that many c-KIT inhibitors form hydrogen bonds with the hinge region residue Cys673 and the gatekeeper residue Thr670. mdpi.commdpi.com
Virtual Screening for Novel c-KIT Inhibitor Identification
Virtual screening has become an indispensable tool in the quest for novel c-KIT inhibitors, enabling the rapid and cost-effective identification of promising hit compounds from large chemical libraries. researchgate.net This computational technique complements experimental studies by predicting the binding affinity and interaction patterns of small molecules with the c-KIT protein, thereby prioritizing candidates for synthesis and biological testing. researchgate.net
The process often begins with the construction of a pharmacophore model based on the known binding modes of established c-KIT inhibitors. This model outlines the essential three-dimensional arrangement of chemical features required for inhibitory activity. For instance, a typical pharmacophore for a type II c-KIT inhibitor (which binds to the inactive "DFG-out" conformation) would include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features strategically positioned to interact with key residues in the ATP-binding pocket and the adjacent allosteric site.
Following pharmacophore development, large compound databases, such as ZINC, are screened to find molecules that match the model. These hits are then subjected to molecular docking simulations, where the compounds are computationally placed into the c-KIT binding site to predict their binding conformation and estimate their binding energy. researchgate.net Docking studies are critical for refining the hit list, as they provide insights into the specific interactions between the ligand and the receptor, such as hydrogen bonds with the hinge region residues (e.g., Cys673) and hydrophobic interactions in the pocket created by the DFG-out conformation. acs.org
In the development of 5-phenyl-thiazol-2-ylamine based inhibitors, computational approaches were instrumental. An in-house kinase screening program, guided by these computational models, identified this scaffold as a promising starting point for potent c-KIT inhibitors. acs.org
Lead Optimization Strategies for c-KIT-IN-3 Analogues
Once a promising lead compound is identified, lead optimization is undertaken to enhance its potency, selectivity, and pharmacokinetic properties. For analogues of c-Kit-IN-3, which are based on the 5-phenyl-thiazol-2-ylamine scaffold, optimization efforts have focused on systematic modifications of its core components. acs.orgmdpi.com
The structure-activity relationship (SAR) of the 5-phenyl-thiazol-2-ylamine series reveals the critical role of specific functional groups. A key compound in this series, 10a , serves as a benchmark for discussing these modifications. acs.org
The urea (B33335) linkage in this scaffold is a crucial structural feature for potent c-KIT inhibition. mdpi.comnih.gov SAR studies have explored its modification:
Replacement of the Urea Moiety: Replacing the urea group in compound 10a with a sulfonamide (10e ) or an amide (10f ) did not significantly alter the enzymatic inhibitory activity against c-KIT kinase. However, these changes led to a marked reduction in cellular potency, highlighting the importance of the urea group for cell-based activity, possibly by influencing cell permeability or interaction with cellular targets. acs.org
Urea Substituents: The nature of the substituent on the terminal end of the urea is also critical. The phenyl-substituted urea derivative 10c demonstrated potent inhibition against c-KIT kinase. acs.org Removing the entire 5-ethylisoxazole (B1628975) moiety from the urea group (10d ) also resulted in maintained kinase inhibition but diminished cellular activity. acs.org
| Compound | Modification from Compound 10a | c-KIT Kinase IC50 (nM) | GIST-T1 Cell GI50 (nM) |
|---|---|---|---|
| 10a | Reference Compound (Urea) | 82 | 2.2 |
| 10e | Urea replaced with Sulfonamide | ~100 | >1000 |
| 10f | Urea replaced with Amide | ~120 | ~500 |
| 10d | 5-ethylisoxazole moiety removed | ~90 | >500 |
Isosteric and bioisosteric replacements are a cornerstone of lead optimization, aiming to improve a compound's properties while retaining its desired biological activity. acs.org In the context of thiazole-based inhibitors, this involves substituting rings or functional groups with others that have similar steric and electronic properties.
Pyrimidine (B1678525) Ring Modification: The pyrimidine component of the 5-phenyl-thiazol-2-ylamine scaffold is essential for maintaining inhibitory activity. nih.gov Modifications to this ring have been explored. For instance, the introduction of a methyl group onto the pyrimidine ring (10b ) resulted in a compound with inhibitory activities against both wild-type c-KIT kinase and the GIST-T1 cell line that were comparable to the parent compound 10a . acs.org This suggests that small alkyl substitutions on this ring are well-tolerated.
Isosteric Replacement of Thiazole (B1198619): While not specifically detailed for the c-Kit-IN-3 series, a common strategy in medicinal chemistry is the isosteric replacement of the thiazole ring itself. The 2-aminothiazole (B372263) moiety can sometimes be associated with metabolic liabilities, such as oxidation of the sulfur atom. acs.org Replacing the sulfur atom with oxygen to form a 2-aminooxazole is a recognized strategy to potentially improve metabolic stability and solubility. acs.orgmdpi.com This type of modification could be a viable strategy for future optimization of c-Kit-IN-3 analogues.
Terminal Ring System Changes: The terminal ring attached to the urea moiety is a key area for modification. In the lead compound 10a , this is a 5-ethylisoxazole. Replacing this with a simple phenyl group (10c ) retained potent kinase inhibition. acs.org Further exploration of different heterocyclic rings in this position is a common lead optimization strategy to fine-tune potency, selectivity, and pharmacokinetic profiles. For example, replacing a terminal pyrazole (B372694) ring with other five-membered heterocycles like triazole or oxazole (B20620) has been shown to retain cellular potency in other c-KIT inhibitor series. mdpi.com
| Compound | Modification from Compound 10a | c-KIT Kinase IC50 (nM) | GIST-T1 Cell GI50 (nM) |
|---|---|---|---|
| 10a | Reference Compound | 82 | 2.2 |
| 10b | 2-methylpyrimidine | ~85 | ~2.5 |
| 10c | Phenyl-substituted urea (replaces ethylisoxazole) | ~75 | ~15 |
Preclinical Research Methodologies for C Kit in 3 D Tartrate Characterization
In Vitro Experimental Models
In vitro models are fundamental in the early stages of drug discovery, providing a controlled environment to study the direct effects of a compound on cells.
Two-Dimensional (2D) Cell Culture Systems for Initial Screening
Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, represent the traditional and most common method for initial in vitro screening. nih.govnih.gov This approach is favored for its simplicity, cost-effectiveness, and suitability for high-throughput screening. biocompare.com In the context of "c-Kit-IN-3 (D-tartrate)," 2D cultures are instrumental for preliminary assessments of its impact on cell viability, proliferation, and basic signaling pathways in various cell lines.
However, 2D cultures have limitations, including altered cell morphology, polarity, and a lack of the complex cell-cell and cell-extracellular matrix (ECM) interactions found in living organisms. nih.govnih.gov These differences can lead to discrepancies between in vitro findings and in vivo outcomes, as cells in 2D models may exhibit different drug sensitivities compared to their counterparts in a three-dimensional context. frontiersin.org
Advanced Three-Dimensional (3D) Cell Culture Models
To bridge the gap between 2D cultures and in vivo conditions, advanced three-dimensional (3D) cell culture models are increasingly employed. nih.govfrontiersin.org These models offer a more physiologically relevant environment by allowing cells to grow and interact in three dimensions, which better mimics the architecture and microenvironment of tissues. nih.govabcam.combiocompare.com
Multicellular spheroids are 3D aggregates of cells that can be formed from various cell types, including tumor cells. mdpi.commdpi.com They are considered valuable in vitro models because they can replicate key aspects of solid tumors, such as gradients of nutrients, oxygen, and proliferating cells. nih.govspringermedizin.de The use of multicellular tumor spheroids (MCTS) has become a significant tool in cancer research and for evaluating the efficacy of new anticancer compounds. nih.govmdpi.comspringermedizin.de This model is particularly useful for studying drug penetration and resistance, as the dense structure of the spheroid can act as a barrier to therapeutic agents. mdpi.com
| Model | Description | Key Advantages | Relevant Research Applications |
|---|---|---|---|
| Multicellular Tumor Spheroids (MCTS) | 3D aggregates of cancer cells that mimic the microenvironment of a tumor. springermedizin.denih.gov | Recreates gradients of nutrients and oxygen, and cell heterogeneity similar to in vivo tumors. nih.govspringermedizin.de | Drug efficacy, penetration studies, and investigation of drug resistance mechanisms. nih.govmdpi.com |
Organoids are self-assembling, 3D multicellular structures derived from stem cells or primary tissues that closely resemble the architecture and functionality of native organs. sigmaaldrich.commoleculardevices.commdpi.com These models are a significant advancement as they can contain multiple organ-specific cell types and exhibit a high degree of self-organization. sigmaaldrich.commoleculardevices.com Tumor organoids, which can be derived directly from patient tumors (patient-derived organoids or PDOs), are particularly valuable for personalized medicine as they can preserve the characteristics of the original tumor. mdpi.com The use of organoids allows for the study of developmental processes, disease modeling, and drug discovery in a highly relevant context. moleculardevices.commdpi.com
| Model | Description | Key Advantages | Relevant Research Applications |
|---|---|---|---|
| Tumor Organoids | Self-assembled 3D cultures derived from patient tumors or cancer stem cells, mimicking the in vivo organ. sigmaaldrich.commoleculardevices.commdpi.com | Preserves patient-specific tumor characteristics and heterogeneity. mdpi.com Provides high physiological relevance. nih.gov | Personalized medicine, drug screening, and studying tumor biology and development. moleculardevices.commdpi.com |
Co-culture systems involve culturing two or more different cell types together to study their interactions. nih.govfrontiersin.org These systems are crucial for understanding the complex interplay between different cellular components within a tissue, such as the interactions between cancer cells and stromal cells in the tumor microenvironment. nih.govplos.org Co-cultures can be established in both 2D and 3D formats, with 3D co-culture systems providing a more accurate representation of in vivo tissue architecture and cell communication. mdpi.comfrontiersin.org These models are invaluable for investigating processes like angiogenesis, immune cell infiltration, and the influence of the extracellular matrix on cell behavior. mdpi.comnih.gov
| Model | Description | Key Advantages | Relevant Research Applications |
|---|---|---|---|
| 3D Co-culture Systems | Involves culturing multiple cell types together within a 3D scaffold or matrix. nih.govnih.gov | Allows for the study of direct cell-cell contact, paracrine signaling, and cell-matrix interactions in a physiologically relevant context. frontiersin.orgnih.gov | Investigating tumor-stroma interactions, angiogenesis, and immune modulation. mdpi.complos.org |
Organoid Models for Tissue Mimicry (e.g., Tumor Organoids)
Biochemical and Cell-Based Assays for Functional Analysis
A variety of biochemical and cell-based assays are employed to analyze the functional effects of "c-Kit-IN-3 (D-tartrate)." These assays provide quantitative data on the compound's activity and mechanism of action.
Biochemical Assays:
Kinase Assays: To directly measure the inhibitory activity of "c-Kit-IN-3 (D-tartrate)" against the c-Kit receptor tyrosine kinase, in vitro kinase assays are performed. These assays typically use purified recombinant c-Kit enzyme and a substrate to quantify the enzyme's activity in the presence of the inhibitor. bpsbioscience.com
Cell-Based Assays:
Proliferation and Viability Assays: Assays such as MTT, XTT, or CellTiter-Glo® are used to assess the effect of the compound on cell proliferation and viability. biocompare.com
Apoptosis Assays: To determine if the compound induces programmed cell death, assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, are utilized.
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to understand how the compound affects cell cycle progression. springermedizin.de
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated c-Kit, as well as downstream signaling molecules, to elucidate the compound's effect on cellular signaling pathways.
Immunofluorescence and Immunohistochemistry: These imaging techniques are used to visualize the localization and expression of proteins within cells and tissues, providing spatial context to the compound's effects. springermedizin.de
Migration and Invasion Assays: Transwell assays (or Boyden chamber assays) are used to evaluate the effect of the compound on the migratory and invasive potential of cancer cells.
| Assay Type | Purpose | Examples |
|---|---|---|
| Biochemical | To measure direct enzyme inhibition. | c-Kit Kinase Assay. bpsbioscience.com |
| Cell-Based | To assess effects on cell growth and survival. | MTT, CellTiter-Glo®. biocompare.com |
| To determine induction of programmed cell death. | Caspase activity assays, Annexin V staining. | |
| To analyze impact on cell cycle progression. | Flow cytometry for cell cycle analysis. springermedizin.de | |
| To investigate effects on protein expression and signaling. | Western Blotting, Immunofluorescence. springermedizin.de | |
| To evaluate impact on cell motility. | Transwell migration and invasion assays. |
Kinase Activity Assays (e.g., in TF-1 cells)
Kinase activity assays are fundamental in characterizing the inhibitory potential of compounds like c-Kit-IN-3 (D-tartrate). These assays measure the enzymatic activity of c-Kit kinase and its modulation by the inhibitor. A common method involves the use of recombinant human c-Kit enzyme in a luminescent kinase assay. promega.combpsbioscience.com This type of assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. promega.combpsbioscience.com The luminescent signal is directly proportional to the kinase activity, allowing for the determination of inhibitory concentrations (e.g., IC50 values). promega.com
Cell-based kinase activity assays are also employed, often utilizing cell lines that are dependent on c-Kit signaling for their growth and survival, such as the human erythroleukemia cell line, TF-1. nih.gov In these cells, the activity of c-Kit can be stimulated with its ligand, stem cell factor (SCF). The effect of an inhibitor is then measured by assessing the phosphorylation status of c-Kit or its downstream signaling proteins. nih.govcellsignal.cn The TF-1 cell line is dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3) for growth but can also proliferate in response to SCF through c-Kit activation. nih.gov
A summary of common kinase assay formats is presented in the table below.
| Assay Type | Principle | Readout | Application |
| Recombinant Enzyme Assay | Measures the activity of purified kinase enzyme. | Luminescence, Fluorescence, Radioactivity | Determination of direct inhibitory activity (IC50). |
| Cell-Based Assay | Measures kinase activity within a cellular context. | Western Blot, ELISA, Flow Cytometry | Assessment of inhibitor efficacy in a biological system. |
Cellular Proliferation, Viability, and Apoptosis Assays
To understand the functional consequences of c-Kit inhibition by c-Kit-IN-3 (D-tartrate), a suite of cellular assays is utilized to assess its impact on cell proliferation, viability, and apoptosis (programmed cell death).
Proliferation and Viability Assays: These assays determine the ability of the compound to inhibit cell growth and reduce cell viability. Commonly used methods include MTT or MTS assays, which measure the metabolic activity of cells as an indicator of viability. medsci.org Another approach is the use of assays like CellTiter-Glo®, which quantifies ATP levels as a marker of viable cells. nih.gov These assays are often performed in a high-throughput format to determine the concentration-dependent effects of the inhibitor.
Apoptosis Assays: Apoptosis assays are critical for determining if the inhibitor induces programmed cell death. Several methods are available to detect the various stages of apoptosis. promega.comthermofisher.com
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic cascade. promega.com For instance, the Caspase-Glo® 3/7 assay is a sensitive method for detecting the activation of effector caspases. promega.com
Annexin V Staining: In early apoptosis, a lipid called phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be labeled with a fluorescent dye, allowing for the detection of apoptotic cells by flow cytometry or fluorescence microscopy. biotium.com
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. promega.com
The selection of apoptosis assays can be tailored to investigate specific aspects of the cell death process. promega.comthermofisher.com
| Assay | Parameter Measured | Stage of Apoptosis |
| Caspase-Glo® | Caspase-3/7, -8, -9 activity | Early to late |
| Annexin V Staining | Phosphatidylserine exposure | Early |
| TUNEL Assay | DNA fragmentation | Late |
Immunoblotting and Immunofluorescence for Pathway Activation Analysis
Immunoblotting (also known as Western blotting) and immunofluorescence are powerful techniques used to analyze the activation state of signaling pathways downstream of c-Kit. nih.govmdpi.com These methods allow researchers to visualize and quantify changes in protein expression and phosphorylation, providing insights into the molecular mechanisms affected by c-Kit-IN-3 (D-tartrate).
Immunoblotting: This technique is used to detect specific proteins in a cell lysate. mdpi.com To assess c-Kit pathway activation, antibodies that recognize the phosphorylated (active) forms of key signaling proteins are used. cellsignal.cn Upon activation by its ligand, c-Kit autophosphorylates on specific tyrosine residues, creating docking sites for downstream signaling molecules such as those in the PI3K/AKT and MAPK pathways. nih.govcellsignal.cn By treating cells with c-Kit-IN-3 (D-tartrate) and then stimulating with SCF, researchers can use immunoblotting to determine if the inhibitor blocks the phosphorylation of c-Kit and its downstream targets like AKT and ERK. nih.gov This provides direct evidence of pathway inhibition.
Immunofluorescence: This method allows for the visualization of proteins within the cellular context. mdpi.com Using specific antibodies, the subcellular localization and expression levels of proteins of interest can be observed with a fluorescence microscope. nih.gov For example, immunofluorescence can be used to confirm the expression of c-Kit on the cell surface of a particular cell line or to observe changes in the localization of signaling proteins upon treatment with an inhibitor. nih.govnih.gov
These techniques are complementary and are often used together to build a comprehensive picture of how c-Kit-IN-3 (D-tartrate) affects cellular signaling. mdpi.com
In Vivo Preclinical Models
To evaluate the efficacy of c-Kit-IN-3 (D-tartrate) in a whole-organism context, various in vivo preclinical models are utilized. These models are essential for understanding the compound's potential therapeutic effects in a more complex biological system.
Rodent Model Systems (e.g., Mouse Models)
Rodent models, particularly mice, are widely used in preclinical cancer research. Xenograft models are a common approach where human cancer cells, such as those from acute myeloid leukemia (AML) cell lines like Kasumi-1 which harbor c-Kit mutations, are implanted into immunodeficient mice. medsci.org These mice are then treated with the test compound, and tumor growth is monitored over time. medsci.org The efficacy of the compound is assessed by its ability to inhibit tumor growth compared to a control group. This type of model allows for the evaluation of the compound's anti-tumor activity in a living organism.
Genetically Modified Animal Models (e.g., c-KIT Deficient Mice)
Genetically modified animal models provide a more sophisticated platform to study the role of a specific gene or protein in a physiological or pathological context. Mice with specific mutations or deletions in the c-Kit gene have been instrumental in understanding the function of the c-Kit receptor in various biological processes. nih.gov For instance, studies using mice with a non-functional c-Kit receptor have revealed its critical role in hematopoiesis, pigmentation, and fertility. While not directly used for testing inhibitors, these models provide the foundational knowledge of c-Kit biology that informs the development of targeted therapies.
Model Systems for Evaluating c-KIT Inhibition in Disease Contexts
Beyond standard xenograft models, more specialized model systems are employed to evaluate the effects of c-Kit inhibitors in specific disease contexts. For example, in the context of gastrointestinal stromal tumors (GIST), which are often driven by activating mutations in c-Kit, patient-derived xenograft (PDX) models can be used. In PDX models, tumor tissue from a patient is directly implanted into mice, which may better recapitulate the heterogeneity and drug response of the original human tumor.
Furthermore, models of other diseases where c-Kit is implicated, such as mastocytosis or certain types of leukemia, are also utilized. medsci.org For instance, in AML research, mouse models can be used to study the effects of c-Kit inhibitors on the proliferation and survival of leukemic cells in the bone marrow microenvironment. medsci.org These disease-specific models are crucial for assessing the therapeutic potential of a c-Kit inhibitor in a clinically relevant setting.
Histopathological and Molecular Endpoints in Animal Studies
In the preclinical evaluation of c-Kit inhibitors like c-Kit-IN-3 (D-tartrate), animal studies are indispensable for understanding in vivo efficacy and mechanism of action. The characterization of these inhibitors relies on a range of histopathological and molecular endpoints to assess their therapeutic impact.
Xenograft models, particularly those using patient-derived tumor cells (PDX), are common for evaluating anticancer agents. nih.gov For instance, in studies of gastrointestinal stromal tumors (GIST), a key target for c-Kit inhibitors, mouse xenograft models are frequently established. nih.gov Researchers assess the antitumor efficacy of compounds by monitoring changes in tumor volume over the course of treatment. acs.org For example, a study on a novel c-Kit inhibitor, compound 10a , demonstrated significant tumor regression in a GIST430 xenograft mouse model, a more potent effect than the control drug, sunitinib , which only inhibited tumor growth. acs.org Similarly, the efficacy of the inhibitor dasatinib (B193332) has been tested in cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMM). acs.org
Histopathological analysis involves the microscopic examination of tissue sections to observe the drug's effect on tumor architecture and cellular morphology. This can reveal drug-induced necrosis, changes in cell proliferation, and effects on the tumor microenvironment.
Molecular endpoints are critical for confirming that the inhibitor is engaging its target and modulating downstream signaling pathways. Key molecular assessments include:
Target Phosphorylation: A primary endpoint is the inhibition of c-Kit phosphorylation. Western blot analysis can be used to measure the levels of phosphorylated c-Kit in tumor tissues from treated animals, providing direct evidence of target engagement. acs.org
Downstream Signaling: Inhibitors are also evaluated for their ability to block signaling pathways downstream of c-Kit, such as the RAF/MEK/ERK pathway. spandidos-publications.com
Gene Expression Profiling: Genomic profiling can identify changes in gene expression associated with the drug's effects. In a study on melanoma, KIT mutant cells showed a significant upregulation of migratory genes, an effect that was reversed by KIT inhibitors like imatinib (B729) and nilotinib (B1678881) . nih.gov
Autophagy and Protein Clearance: In the context of neurodegenerative disease models, c-Kit inhibitors have been shown to reduce pathology by inducing the autophagic clearance of toxic proteins like amyloid-beta and tau. nih.gov
Beyond oncology, c-Kit inhibitors have been studied in other disease models. In a mouse model of Alzheimer's disease, treatment with novel c-Kit inhibitors profoundly attenuated microglial activation and reduced amyloid-beta and tau pathology. nih.gov In studies of osteoclastogenesis, endpoints include the analysis of bone volume and osteoclast activity using micro-CT and histomorphometry. researchgate.net
These combined histopathological and molecular endpoints provide a comprehensive picture of an inhibitor's activity in a living organism, validating in vitro findings and establishing a rationale for clinical development.
Table 1: Examples of Endpoints in Animal Studies of c-Kit Inhibitors
| Inhibitor | Animal Model | Key Endpoints Measured | Outcome | Citation |
| Compound 10a | GIST430 Xenograft Mouse | Tumor Volume | Significant tumor regression observed. | acs.org |
| Imatinib/Nilotinib | Mouse Xenograft (Melanoma) | Cell Migration, Gene Expression | Abrogated the migratory advantage of KIT mutant cells. | nih.gov |
| Dasatinib | CML Animal Models, Solid Tumor Xenografts | Tumor Volume | Leads to tumor regression in CML models and inhibits growth in solid tumor models. | acs.org |
| BK40143/BK40197 | Tg(SwDI) Mouse (Alzheimer's) | Microglial Activation, Amyloid-beta/Tau Levels | Attenuated microglial activation and reduced pathological proteins via autophagy. | nih.gov |
| Sunitinib | Mouse Xenograft (Hepatocellular Carcinoma) | Angiogenesis, Tumor Growth | Demonstrated anti-angiogenetic and anti-cancer effects. | mdpi.com |
Role of 3D Bioprinting in Developing Advanced In Vitro Models for Preclinical Research
The landscape of preclinical research is undergoing a significant transformation with the advent of three-dimensional (3D) cell culture and bioprinting technologies. These advanced models offer a more physiologically relevant environment for testing therapeutics like c-Kit-IN-3 (D-tartrate) compared to traditional two-dimensional (2D) cell cultures. spandidos-publications.comresearchgate.net
For decades, 2D cell cultures have been a staple in drug discovery. However, these flat monolayers of cells fail to replicate the complex architecture, cell-cell interactions, and microenvironmental gradients (e.g., oxygen, nutrients) of in vivo tissues. researchgate.netmdpi.com This discrepancy often leads to poor prediction of a drug's efficacy and toxicity in humans. spandidos-publications.com
3D models, such as spheroids and organoids, overcome many of these limitations. spandidos-publications.com They capture crucial cellular dynamics and interactions that are essential for evaluating the efficacy of targeted therapies like tyrosine kinase inhibitors (TKIs). spandidos-publications.comresearchgate.net For instance, the tumor microenvironment, which plays a critical role in drug resistance, can be more accurately modeled in 3D. nih.gov Studies have shown that 3D models can better predict cellular responses to drugs, including the development of resistance mechanisms. spandidos-publications.com In one study, a 3D in vitro skin model was used to demonstrate that melanoma cells with KIT mutations were able to populate a larger area compared to control cells, highlighting the model's ability to assess migratory potential. nih.gov
3D bioprinting has emerged as a revolutionary technology for constructing these advanced in vitro models with high precision and reproducibility. nih.govmdpi.com This technology uses "bioinks"—biomaterials often laden with living cells—to print complex, layered structures based on computer-aided designs. researchgate.net Key advantages of 3D bioprinting in preclinical research include:
Architectural Complexity: It allows for the precise spatial arrangement of multiple cell types, extracellular matrix components, and biochemical cues to mimic the native tissue environment. mdpi.com This is crucial for creating realistic tumor models that include stromal cells, immune cells, and vascular networks. mdpi.com
High-Throughput Screening: Bioprinting is an automated, high-throughput method that enables the scalable production of consistent 3D models, making it suitable for large-scale drug screening. nih.gov
Personalized Medicine: By using patient-derived cells, 3D bioprinting can be used to create personalized tumor models. mdpi.com These models can predict a specific patient's response to different drugs, paving the way for tailored therapeutic strategies. mdpi.commdpi.com
Reducing Animal Testing: By providing more accurate, human-relevant data early in the drug development process, advanced 3D models can help reduce the reliance on animal testing, aligning with ethical considerations. drugtargetreview.com
The application of 3D bioprinting is particularly valuable for studying TKIs. These models allow researchers to investigate drug penetration, efficacy, and resistance in a context that more closely mirrors a real tumor. spandidos-publications.com For example, bioprinted tumor models have been shown to develop hypoxic cores and necrotic regions, features that are found in vivo and are known to influence drug response. nih.gov As the technology evolves, 3D bioprinted tissues and "tumor-on-a-chip" platforms are set to become standard tools in oncology research, accelerating the discovery and development of more effective anticancer drugs. mdpi.commdpi.com
Table 2: Comparison of 2D vs. 3D In Vitro Models
| Feature | 2D Cell Culture | 3D Bioprinted Models | Citation |
| Cell Morphology & Polarity | Unnatural, flattened morphology; altered polarity. | More natural, in vivo-like morphology and polarity. | researchgate.net |
| Cell-Cell/Cell-Matrix Interactions | Limited to the periphery of colonies. | Extensive and complex, mimicking native tissue. | mdpi.com |
| Physiological Gradients | Largely absent; uniform exposure to media. | Replicates gradients of oxygen, nutrients, and signaling molecules. | spandidos-publications.comresearchgate.net |
| Predictive Accuracy | Lower; often fails to predict in vivo efficacy and toxicity. | Higher; more accurately represents in vivo responses and drug resistance. | spandidos-publications.comdrugtargetreview.com |
| Microenvironment | Lacks complex tumor microenvironment (TME) components. | Can incorporate various TME elements like stromal cells and vasculature. | nih.govmdpi.com |
| Application | Basic cellular mechanism studies, initial high-throughput screening. | Advanced drug screening, disease modeling, personalized medicine. | mdpi.com |
Future Directions in C Kit in 3 D Tartrate Research
Exploration of Novel Therapeutic Applications and Target Indications
While c-KIT inhibitors have established roles in treating gastrointestinal stromal tumors (GIST), mastocytosis, and certain types of leukemia, ongoing research is aimed at identifying new diseases where c-KIT signaling is a critical driver. acs.orgnih.gov The oncogenic potential of mutated c-KIT is a primary focus, but its role in non-cancerous conditions is also gaining attention. acs.orgnih.govtandfonline.com
Mutations in the c-KIT gene that lead to its activation are implicated in the pathogenesis of several cancers, making the inhibition of these mutated forms an attractive therapeutic strategy. acs.org Beyond the well-established indications, c-KIT mutations have been identified in other malignancies, including melanoma and unilateral ovarian dysgerminoma, suggesting these as potential areas for therapeutic expansion. nih.gov Furthermore, c-KIT signaling is crucial for the migration of neural stem cells to injured brain areas, and it plays a role in various stem and progenitor cells throughout the body. nih.gov This opens up speculative but intriguing possibilities in regenerative medicine or the treatment of certain neurological conditions. An example of this expansion outside of oncology is the clinical trial of the c-KIT inhibitor nilotinib (B1678881) for Parkinson's disease, based on its ability to halt disease progression. ncats.io
Table 1: Potential and Exploratory Therapeutic Indications for c-KIT Inhibitors
| Indication | Rationale for c-KIT Inhibition | Status / Key Findings | References |
|---|---|---|---|
| Melanoma | Activating c-KIT mutations are found in a subset of melanomas, particularly mucosal and acral subtypes. | Targeting c-KIT has shown promise in patients with relevant mutations. | nih.gov |
| Small Cell Lung Cancer (SCLC) | c-KIT is frequently overexpressed in SCLC, although activating mutations are less common. | Preclinical models show that c-KIT targeting antibody-drug conjugates (ADCs) are effective in SCLC xenografts. | aacrjournals.orgaacrjournals.org |
| Neurodegenerative Diseases (e.g., Parkinson's) | c-KIT inhibition may have neuroprotective effects or modulate neuroinflammation. | The c-KIT inhibitor Nilotinib has been investigated in clinical trials for Parkinson's disease, appearing to halt progression. | ncats.io |
| Neural Injury/Repair | c-KIT signaling is important in the migration of neural stem cells to sites of injury. | Inhibition could potentially modulate neural repair processes, though this is highly exploratory. | nih.gov |
Strategies for Overcoming Potential Resistance Mechanisms
A significant challenge in cancer therapy with kinase inhibitors is the development of drug resistance. In the context of c-KIT inhibitors like imatinib (B729), resistance frequently emerges after an initial period of successful treatment, often within two years. mdpi.com This acquired resistance is commonly due to the selection of tumor cells with secondary mutations in the c-KIT kinase domain. acs.orgaacrjournals.org
The most common resistance mechanism involves point mutations that either directly interfere with inhibitor binding or stabilize the active conformation of the kinase, to which some inhibitors cannot bind. aacrjournals.orgresearchgate.net For instance, the V654A mutation in exon 13 is a frequent cause of imatinib resistance in GIST patients. acs.org Similarly, the D816V mutation in the activation loop strongly favors the active state of the kinase, conferring resistance. aacrjournals.org
Strategies to circumvent this challenge are a major focus of future research:
Next-Generation Inhibitors: Developing new small molecules that can effectively inhibit c-KIT regardless of its mutational status. These "switch-control" inhibitors are designed to lock the kinase in an inactive state. Research into such compounds aims to find therapies for patients who have developed resistance to earlier inhibitors. acs.org
Targeting Downstream Pathways: Resistance can also arise from the activation of alternative signaling pathways that bypass the need for c-KIT signaling, such as the PI3K-AKT and MAPK/ERK pathways. researchgate.netnih.gov A future strategy involves combining c-KIT inhibitors with drugs that block these downstream effectors to prevent or overcome resistance.
Novel Therapeutic Modalities: Antibody-drug conjugates (ADCs) represent a promising alternative. These agents use a c-KIT-targeting antibody to deliver a potent cytotoxic payload directly to cancer cells, a mechanism that can be effective regardless of the kinase's activation state or resistance mutations. aacrjournals.org Preclinical studies with novel ADCs have shown remarkable tumor growth inhibition in imatinib-resistant models. aacrjournals.orgaacrjournals.org
Table 2: Common c-KIT Resistance Mutations and Inhibitor Activity
| Mutation | Location (Exon) | Associated Cancer | Resistance Profile | Potential Overcoming Strategy | References |
|---|---|---|---|---|---|
| V654A | 13 | GIST | Confers resistance to imatinib and nilotinib. | Development of novel inhibitors specifically targeting this mutation; some next-generation TKIs show efficacy. | acs.orgmdpi.comaacrjournals.org |
| D816V | 17 | Mastocytosis, GIST | High-level resistance to imatinib by stabilizing the active kinase conformation. | Development of inhibitors like BLU-285 designed to target this specific mutation. | aacrjournals.orghaematologica.org |
| N822K | 17 | GIST | Induces imatinib resistance by activating the PI3K-Akt signaling pathway. | Combination with PI3K-Akt inhibitors; newer TKIs like Avapritinib and Ripretinib are effective. | nih.gov |
| A829P | 17 | Melanoma | Acquired resistance to imatinib and sunitinib. | Remains sensitive to dasatinib (B193332) and nilotinib. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in c-KIT Inhibitor Discovery
The discovery and development of new drugs is a time-consuming and expensive process. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate and refine the discovery of novel c-KIT inhibitors. frontiersin.orgnih.gov These computational tools can analyze vast and complex biological datasets to identify promising drug candidates, predict their properties, and optimize their development. nih.gov
Recent applications have demonstrated the potential of AI/ML in this field. For example, ML models have been successfully used in conjunction with DNA-encoded library (DEL) screening to identify novel hits for kinases, including c-KIT. frontiersin.org This combination allows researchers to efficiently sift through massive chemical libraries to find unique starting points for new drugs.
Q & A
Q. What is the molecular mechanism by which c-Kit-IN-3 (D-tartrate) inhibits c-KIT kinase activity?
c-Kit-IN-3 binds competitively to the ATP-binding pocket of c-KIT kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways critical for cell proliferation and survival, particularly in c-KIT-dependent cancers like gastrointestinal stromal tumors (GISTs). Methodological validation includes kinase activity assays (e.g., ADP-Glo™) and structural analysis via X-ray crystallography or molecular docking simulations .
Q. What in vitro models demonstrate the potency of c-Kit-IN-3 (D-tartrate) against c-KIT mutations?
c-Kit-IN-3 shows nanomolar IC50 values in c-KIT-driven GIST cell lines:
- GIST-T1 (wild-type): 0.006 μM
- GIST-882 (mutant): 0.013 μM
- GIST-T1-T670I (drug-resistant): 0.011 μM Experimental protocols involve MTT assays for viability and flow cytometry for apoptosis detection (Annexin V/PI staining) .
Q. How should researchers prepare c-Kit-IN-3 (D-tartrate) for in vivo studies?
- Formulation: Dissolve in DMSO (50 μL), mix with PEG300 (300 μL), Tween 80 (50 μL), and ddH2O (600 μL).
- Dosing: Administer via oral gavage (20–100 mg/kg/day in BALB/C-nu mice) with pharmacokinetic monitoring (e.g., LC-MS/MS for plasma concentration) .
Advanced Research Questions
Q. How does c-Kit-IN-3 (D-tartrate) overcome resistance mutations like T670I compared to first-generation inhibitors (e.g., imatinib)?
The compound retains potency against T670I mutations due to its flexible binding mode, avoiding steric clashes in the ATP pocket. Comparative studies use:
Q. What strategies mitigate discrepancies in reported IC50 values across cell lines (e.g., GIST-48B vs. GIST-T1)?
Variability arises from mutation-specific efficacy and assay conditions. Standardize protocols by:
Q. How can pharmacokinetic data from preclinical species inform dosing regimens for translational studies?
c-Kit-IN-3 exhibits species-dependent pharmacokinetics:
Q. What experimental designs validate c-Kit-IN-3 (D-tartrate) synergism with other targeted therapies (e.g., MEK inhibitors)?
Employ combination index (CI) analysis via Chou-Talalay methodology:
- Dose matrix: Test serial dilutions of both agents.
- Synergy thresholds: CI < 1 indicates potentiation. Validate mechanisms using phospho-kinase arrays to map pathway crosstalk .
Methodological & Ethical Considerations
How to formulate a PICOT-compliant research question for c-Kit-IN-3 (D-tartrate) studies?
Example:
- Population (P): GIST-T1-T670I xenograft models.
- Intervention (I): 50 mg/kg c-Kit-IN-3 (oral).
- Comparison (C): Imatinib (50 mg/kg).
- Outcome (O): Tumor volume reduction (% baseline).
- Time (T): 14-day treatment. Use this framework to align hypotheses with measurable endpoints .
Q. What ethical guidelines govern preclinical studies involving c-Kit-IN-3 (D-tartrate)?
Q. How to address off-target effects observed in kinase profiling (e.g., CSF1R inhibition)?
Use selectivity screens (e.g., Kd determination via ITC) and structure-activity relationship (SAR) studies to refine the scaffold. Prioritize analogs with >100-fold selectivity for c-KIT over CSF1R .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent tumor suppression in vivo?
Q. How to resolve conflicting data on c-Kit-IN-3’s efficacy in GIST-48B cells (IC50 = 1.37 μM)?
This cell line harbors secondary mutations (e.g., D820Y) that reduce drug sensitivity. Validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
